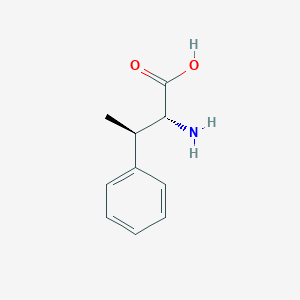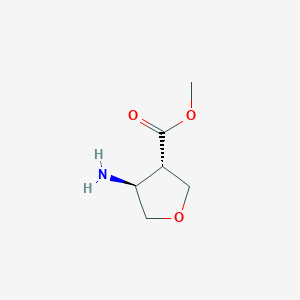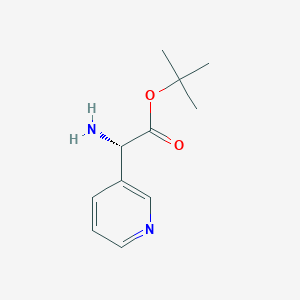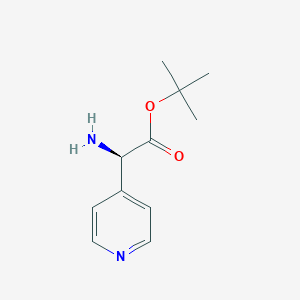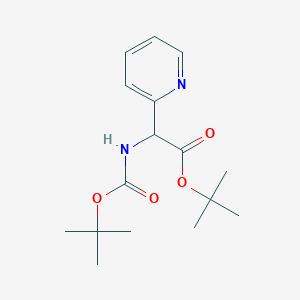
tert-Butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester: is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. These compounds contain a pyridine ring bearing a carboxylic acid group or a derivative thereof. The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester typically involves the reaction of 2-aminopyridine with tert-butylcarbonyl anhydride. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to yield the desired Boc-protected product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Free amine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group is particularly useful in peptide synthesis .
Biology and Medicine: In biological research, the compound is used to study the effects of Boc-protected amines on various biological systems. It is also explored for its potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of tert-butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with various biological targets, influencing pathways such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
- tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester
- tert-Butoxycarbonylamino-pyridin-4-yl-acetic acid tert-butyl ester
Comparison: While these compounds share the Boc-protected amine and pyridine ring, their position of substitution on the pyridine ring can lead to differences in reactivity and biological activity. The 2-position substitution in tert-butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester provides unique steric and electronic properties that can influence its chemical behavior and interactions .
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-9-7-8-10-17-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLCZDUMAVPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=N1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8185739.png)
